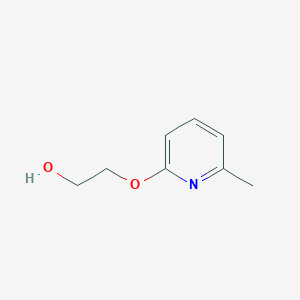

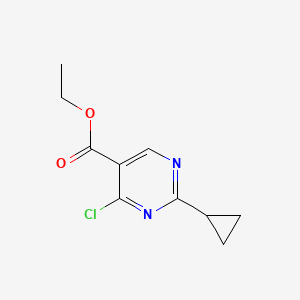

![molecular formula C13H19FN2 B3077183 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine CAS No. 1044769-42-7](/img/structure/B3077183.png)

1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine

Übersicht

Beschreibung

“1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine” is a chemical compound . It has an empirical formula of C12H17FN2 . It is a solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1CCN(CC1)C2=C(C)C=C(F)C=C2 . The InChI key for this compound is ILMQOZJYZVXWJK-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

This compound is a solid in form . Its molecular weight is 208.28 . The InChI code for this compound is 1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This research outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials. The study highlights an efficient cross-coupling reaction, offering insights into large-scale production and the challenges associated with palladium usage and toxic by-products (Qiu, Gu, Zhang, & Xu, 2009).

Receptor Ligands and Pharmacology

Synthesis and Evaluation of Ligands for D2-like Receptors : This paper explores the role of arylcycloalkylamines, including phenyl piperidines, in developing antipsychotic agents. It reviews how arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, providing a foundation for future drug development (Sikazwe et al., 2009).

Recent Advances in Dopamine D2 Receptor Ligands : This review summarizes the therapeutic potential of D2 receptor modulators in treating neuropsychiatric disorders. It details the pharmacophore with high D2R affinity, including 4-Fluoro-1-substituted piperidine moieties, underscoring their critical role in drug development (Jůza et al., 2022).

Environmental and Biomedical Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents : This review critically analyzes the use of amine-containing sorbents for removing perfluoroalkyl and polyfluoroalkyl substances from water. It discusses the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on PFAS removal, highlighting the design considerations for next-generation sorbents (Ateia et al., 2019).

Applications of tert-Butanesulfinamide in the Synthesis of N-heterocycles via Sulfinimines : This review focuses on the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis, covering various compounds including piperidines. It highlights the method's accessibility to structurally diverse N-heterocycles, which are crucial in natural products and therapeutic agents (Philip et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-10-8-12(14)3-2-11(10)9-16-6-4-13(15)5-7-16/h2-3,8,13H,4-7,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLVBDYSCSPABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)

![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077173.png)

![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)

![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)

![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)